N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps. The initial step often includes the preparation of the phosphine ligand, which is then coupled with the sulfinamide moiety. The reaction conditions usually require the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is used as a chiral ligand in asymmetric synthesis. It facilitates the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals.
Biology and Medicine
The compound’s ability to form chiral complexes makes it valuable in the synthesis of biologically active molecules. It is used in the development of drugs that require high enantioselectivity to ensure efficacy and reduce side effects.
Industry
In the industrial sector, this compound is employed in the production of fine chemicals and advanced materials. Its role as a catalyst in various chemical processes enhances the efficiency and selectivity of industrial reactions.
Mechanism of Action
The mechanism by which ®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide exerts its effects involves the formation of chiral complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include coordination and activation of substrates.
Comparison with Similar Compounds
Similar Compounds
- ®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide can be compared with other chiral phosphine ligands such as BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) and DIOP (2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane).
Uniqueness
The uniqueness of ®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide lies in its ability to provide high enantioselectivity in catalytic reactions. Its specific combination of functional groups and chiral centers allows for the formation of highly selective and efficient catalysts.
Properties
Molecular Formula |
C32H36NO4PS |
---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C32H36NO4PS/c1-32(2,3)39(34)33-31(23-17-19-24(35-4)20-18-23)27-21-28(36-5)29(37-6)22-30(27)38(25-13-9-7-10-14-25)26-15-11-8-12-16-26/h7-22,31,33H,1-6H3/t31-,39?/m0/s1 |
InChI Key |
HTFPPZYPDKBJEA-DILFZRPZSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](C1=CC=C(C=C1)OC)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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